molecular formula C19H22O3 B14532033 4-Pentylphenyl 4-hydroxy-2-methylbenzoate CAS No. 62618-34-2

4-Pentylphenyl 4-hydroxy-2-methylbenzoate

Cat. No.: B14532033
CAS No.: 62618-34-2
M. Wt: 298.4 g/mol
InChI Key: GMVLVHFDZZWBAN-UHFFFAOYSA-N
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Description

4-Pentylphenyl 4-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C19H22O3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a pentyl group attached to a phenyl ring, and a hydroxy-methylbenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylphenyl 4-hydroxy-2-methylbenzoate typically involves esterification reactions. One common method is the reaction between 4-pentylphenol and 4-hydroxy-2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Pentylphenyl 4-hydroxy-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Concentrated sulfuric acid (H2SO4) for nitration, and bromine (Br2) in the presence of a catalyst for halogenation.

Major Products:

    Oxidation: 4-Pentylphenyl 4-oxo-2-methylbenzoate or 4-Pentylphenyl 4-carboxy-2-methylbenzoate.

    Reduction: 4-Pentylphenyl 4-hydroxy-2-methylbenzyl alcohol.

    Substitution: 4-Pentylphenyl 4-nitro-2-methylbenzoate or 4-Pentylphenyl 4-bromo-2-methylbenzoate.

Scientific Research Applications

4-Pentylphenyl 4-hydroxy-2-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of liquid crystals for display technologies and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 4-Pentylphenyl 4-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester moiety can undergo hydrolysis, releasing the active components that interact with cellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    4-Pentylphenyl 4-methylbenzoate: Similar structure but lacks the hydroxy group, resulting in different chemical reactivity and applications.

    4-Pentylphenyl 4-methoxybenzoate: Contains a methoxy group instead of a hydroxy group, affecting its solubility and biological activity.

    4-Pentylphenyl 4-oxo-2-methylbenzoate:

Uniqueness: 4-Pentylphenyl 4-hydroxy-2-methylbenzoate is unique due to the presence of both a hydroxy and a methylbenzoate group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

62618-34-2

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(4-pentylphenyl) 4-hydroxy-2-methylbenzoate

InChI

InChI=1S/C19H22O3/c1-3-4-5-6-15-7-10-17(11-8-15)22-19(21)18-12-9-16(20)13-14(18)2/h7-13,20H,3-6H2,1-2H3

InChI Key

GMVLVHFDZZWBAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)O)C

Origin of Product

United States

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